Diethyl 12-bromododecylphosphonate
Overview
Description
Diethyl 12-bromododecylphosphonate is a chemical compound characterized by the presence of bromine and phosphorus atoms within its molecular structure. It is typically a colorless or slightly yellow liquid with low volatility. This compound is insoluble in water but can dissolve in various organic solvents such as ether and chloroform . This compound is primarily used as a PROTAC linker in the synthesis of PROTACs (Proteolysis Targeting
Scientific Research Applications
Synthesis and Chemical Properties
Diethyl 12-bromododecylphosphonate is involved in various chemical synthesis processes. For instance, Iorga, Eymery, and Savignac (1999) described the controlled monohalogenation of phosphonates, including diethyl benzylphosphonates, to obtain a variety of monohalogenated derivatives, which indicates the potential for creating diverse compounds using similar phosphonates (Iorga, Eymery, & Savignac, 1999). Additionally, the work by Ngwe, Kinoshita, and Inomata (1994) on the regioselective preparation of diethyl 3,4-disubstituted 1,5-dihydro-5-oxo-2H-pyrrol-2-ylphosphonates showcased the versatility of phosphonates in synthesizing complex organic structures (Ngwe, Kinoshita, & Inomata, 1994).
Industrial Applications
Phosphonates, including derivatives similar to this compound, are used in industrial applications. Gupta et al. (2017) studied α-aminophosphonates as corrosion inhibitors for mild steel in hydrochloric acid, indicating the potential for this compound in similar industrial applications (Gupta et al., 2017).
Biological and Pharmaceutical Research
In the field of biological and pharmaceutical research, organophosphonates, which include compounds like this compound, have shown promising results. Mohammadi et al. (2019) investigated organophosphonates for their anticancer activity, particularly in the context of acute promyelocytic leukemia, suggesting potential research applications for this compound in oncology (Mohammadi et al., 2019).
Environmental and Agrochemical Research
In environmental and agrochemical research, phosphonate derivatives have been explored for their efficacy. Wang et al. (2019) synthesized novel α-aminophosphonate derivatives with agrochemical potential, showing that compounds like this compound could be valuable in developing new agrochemicals (Wang et al., 2019).
Safety and Hazards
The safety data sheet for Diethyl 12-bromododecylphosphonate advises against breathing in the dust, mist, gas, or vapors of the compound . Contact with the skin or eyes should be avoided, and protective equipment should be worn when handling the compound . In case of accidental ingestion or inhalation, medical attention should be sought immediately .
Mechanism of Action
Target of Action
Diethyl 12-bromododecylphosphonate is a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . The primary targets of this compound are therefore the proteins that the specific PROTAC is designed to degrade.
Mode of Action
The mode of action of this compound involves the intracellular ubiquitin-proteasome system . The compound, as part of a PROTAC, binds to both the target protein and an E3 ubiquitin ligase . This ternary complex triggers the ubiquitination of the target protein, marking it for degradation by the proteasome . This process selectively degrades target proteins .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, including those marked by ubiquitination . The specific downstream effects depend on the identity of the target protein and its role in cellular processes.
Result of Action
The result of the action of this compound is the degradation of the target protein . This can have various molecular and cellular effects, depending on the function of the degraded protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially ameliorate disease symptoms.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored under the recommended conditions in the Certificate of Analysis . Additionally, during handling and use, dust formation should be avoided, and adequate ventilation should be ensured . These precautions help maintain the stability of the compound and ensure its effective action.
Biochemical Analysis
Biochemical Properties
Diethyl 12-bromododecylphosphonate contains bromine and phosphonate moieties . The bromine is a good leaving group and can undergo nucleophilic substitutions . The phosphonate group acts as a chelating agent
Cellular Effects
As a PROTAC linker, it could potentially influence cell function by selectively degrading target proteins .
Molecular Mechanism
This compound, as a part of PROTACs, exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins
Metabolic Pathways
As a PROTAC linker, it could potentially interact with enzymes or cofactors involved in protein degradation .
Properties
IUPAC Name |
1-bromo-12-diethoxyphosphoryldodecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34BrO3P/c1-3-19-21(18,20-4-2)16-14-12-10-8-6-5-7-9-11-13-15-17/h3-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZCVVYKOAEEAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCCCCCCBr)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34BrO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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